1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-methyl-1-(2-methylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-11(2)10-19-16-8-12(3)13(9-18)17-20-14-6-4-5-7-15(14)21(16)17/h4-8,11,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTBISHRRHOTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with isobutylamine and a suitable carbonitrile source under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to bind to nucleic acids and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to act as a hydrogen donor or acceptor allows it to form stable complexes with various biomolecules, enhancing its biological activity .
Comparison with Similar Compounds
Pharmacological and Physical Property Comparison
Spectral and Analytical Data
Commercial and Research Relevance
Biological Activity
1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound has been primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. Notably, it has shown promising results as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses and cell differentiation. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U937 (leukemia) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 6.6 | Inhibition of cell proliferation |
| A549 (lung cancer) | 7.0 | Cell cycle arrest |
These results indicate that this compound exhibits potent anticancer activity across multiple cell lines.
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the core structure can significantly affect the compound's potency and selectivity. For example:
- Substitution on the pyridine ring : Enhances binding affinity to target kinases.
- Altering the isobutyl group : Modifications can either increase or decrease lipophilicity, impacting bioavailability.
Case Study 1: In Vitro Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated that it not only inhibited cell growth but also induced apoptosis through caspase-3 activation. This was confirmed through flow cytometry analysis, which demonstrated increased levels of apoptotic markers in treated cells.
Case Study 2: In Vivo Studies
In vivo experiments using xenograft models demonstrated that administration of the compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment, suggesting strong antitumor efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
